molecular formula C13H11NO B14254115 4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde CAS No. 358641-81-3

4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde

Cat. No.: B14254115
CAS No.: 358641-81-3
M. Wt: 197.23 g/mol
InChI Key: NLQCGLVXWGREFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a fused benzene and pyrrole ring system, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde is unique due to its specific structural features, such as the fused benzene and pyrrole rings and the presence of an aldehyde group at the 2-position. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

CAS No.

358641-81-3

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

4,5-dihydro-1H-benzo[g]indole-2-carbaldehyde

InChI

InChI=1S/C13H11NO/c15-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)14-11/h1-4,7-8,14H,5-6H2

InChI Key

NLQCGLVXWGREFI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.